molecular formula C7H11BrN2O4 B040321 (RS)-AMPA hydrobromide CAS No. 118896-96-1

(RS)-AMPA hydrobromide

Cat. No.: B040321
CAS No.: 118896-96-1
M. Wt: 267.08 g/mol
InChI Key: UGLPZMRSMMSAJK-UHFFFAOYSA-N
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Description

(RS)-AMPA hydrobromide is a useful research compound. Its molecular formula is C7H11BrN2O4 and its molecular weight is 267.08 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • AMPA Receptor Agonism : (RS)-AMPA hydrobromide is identified as a specific agonist at the AMPA subtype of central excitatory amino acid receptors. It exhibits comparable in vitro activity to AMPA, which plays a crucial role in synaptic transmission and plasticity (Skjaerbaek et al., 1995).

  • Synaptic Regulation and Cognitive Functions : The recycling of AMPA receptors (AMPA-Rs), to which this compound acts as an agonist, is essential for synaptic regulation. This process has implications in higher cognitive functions, such as learning and memory (Moretto & Passafaro, 2018).

  • Role in Excitatory Synaptic Transmission : AMPA-type glutamate receptors, activated by compounds like this compound, mediate a majority of excitatory synaptic transmission in the brain. This understanding is crucial for exploring mechanisms related to synaptic plasticity (Shi et al., 2001).

  • Neurotoxicity Studies : this compound is used in studies to understand excitotoxicity, a process where excessive stimulation of neurons leads to damage or death. For example, AMPA can produce various neurotoxic effects such as seizures and hyperthermia in animal models (Turski et al., 1981).

  • Insights into Receptor Ultrastructure : Research utilizing this compound has contributed to insights into the ultrastructure and subunit assembly mechanisms of AMPA receptors, which are central to understanding synaptic transmission and plasticity (Nakagawa, 2010).

  • Pharmacological Studies : The compound is used in pharmacological studies to understand the effects of different receptor agonists and antagonists. For instance, studies differentiate the in vivo effects of AMPA and NMDA receptor ligands using methods like drug discrimination and convulsant/anticonvulsant activity (Arnt et al., 1995).

  • Neuroprotective Studies : Investigations into neuroprotection often involve this compound to understand the mechanisms of excitotoxicity and potential protective strategies, as seen in retinal models of excitotoxicity (Kiagiadaki & Thermos, 2008).

Properties

CAS No.

118896-96-1

Molecular Formula

C7H11BrN2O4

Molecular Weight

267.08 g/mol

IUPAC Name

3-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid;hydrobromide

InChI

InChI=1S/C7H10N2O4.BrH/c1-3-6(7(12)9-13-3)4(8)2-5(10)11;/h4H,2,8H2,1H3,(H,9,12)(H,10,11);1H

InChI Key

UGLPZMRSMMSAJK-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)NO1)CC(C(=O)O)N.Br

Canonical SMILES

CC1=C(C(=O)NO1)C(CC(=O)O)N.Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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